molecular formula C19H20O4 B12076900 Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester

Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester

Cat. No.: B12076900
M. Wt: 312.4 g/mol
InChI Key: PSVOWHJBWQMDQO-XYOKQWHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester is an organic compound with a complex aromatic structure. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique chemical properties and reactivity, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester typically involves the esterification of 2-Propenoic acid with the corresponding alcohol derivative. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and polymer chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester
  • 2-Propenoic acid, 3-phenyl-, ethyl ester
  • 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester

Uniqueness

2-Propenoic acid, 3-[4-methoxy-3-(4-methylphenoxy)phenyl]-, ethyl ester is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C19H20O4

Molecular Weight

312.4 g/mol

IUPAC Name

ethyl (E)-3-[4-methoxy-3-(4-methylphenoxy)phenyl]prop-2-enoate

InChI

InChI=1S/C19H20O4/c1-4-22-19(20)12-8-15-7-11-17(21-3)18(13-15)23-16-9-5-14(2)6-10-16/h5-13H,4H2,1-3H3/b12-8+

InChI Key

PSVOWHJBWQMDQO-XYOKQWHBSA-N

Isomeric SMILES

CCOC(=O)/C=C/C1=CC(=C(C=C1)OC)OC2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C=CC1=CC(=C(C=C1)OC)OC2=CC=C(C=C2)C

Origin of Product

United States

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